1-Ethyl-1H-naphtho[2,3-D]imidazole
Description
1-Ethyl-1H-naphtho[2,3-D]imidazole is a polycyclic aromatic compound featuring a fused naphthalene-imidazole system with an ethyl substituent at the 1-position of the imidazole ring. Structurally, it belongs to the naphthoimidazole family, characterized by a benzo-fused benzimidazole core (IUPAC: 1H-benzo[f]benzimidazole) .
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-ethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3 |
InChI Key |
WVBTWGYHYANUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with ethyl isocyanate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-Ethyl-1H-naphtho[2,3-D]imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Alkylation Reactions
The ethyl group at the nitrogen atom undergoes further alkylation under specific conditions. A key study demonstrated the synthesis of 1-ethyl-1H-naphtho[2,3-d]imidazole derivatives via alkylation with ethyl iodide:
Example Reaction
2-(9-Ethyl-9H-carbazol-3-yl)-1H-naphtho[2,3-d]imidazole (6) was alkylated with excess ethyl iodide in the presence of potassium hydroxide and sodium carbonate. The reaction mixture was refluxed for 3 hours, yielding 2-(9-ethyl-9H-carbazol-3-yl)-1-ethyl-1H-naphtho[2,3-d]imidazole (8) with 64% yield .
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Compound 6 | Ethyl iodide, KOH, Na₂CO₃, reflux (3 h) | Compound 8 | 64% |
Mechanistic Insight
The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks the ethyl iodide. The base (KOH) facilitates deprotonation, while Na₂CO₃ acts as a desiccant .
Condensation Reactions
The naphthoimidazole core participates in condensation reactions to form complex heterocyclic systems. A representative synthesis involves:
Reaction Pathway
1-(9-Ethyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone (1a) was condensed with 2,3-diaminonaphthalene at 170–230°C for 2.5 hours, producing 1-(9-ethyl-9H-carbazol-3-yl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone (2) .
Key Conditions
-
Temperature: 170–230°C (stepwise heating)
-
Solvent: Solvent-free melt reaction
-
Purification: Crystallization from dimethylformamide and sodium carbonate solution .
Functional Group Compatibility
The ethyl group remains stable under acidic and basic conditions used in these reactions, enabling selective modifications at other positions. For example:
-
Nitrogen Reactivity : The imidazole nitrogen participates in alkylation but resists acylation under standard conditions .
-
Aromatic Core : The naphthalene moiety remains inert during alkylation, preserving the compound’s planar structure .
Reaction Optimization
Critical parameters for high yields include:
Scientific Research Applications
Pharmaceutical Applications
1-Ethyl-1H-naphtho[2,3-D]imidazole has shown potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Some notable applications include:
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that certain analogs can inhibit cell proliferation in human breast carcinoma (MCF-7) and cervical carcinoma cell lines .
- CNS Activity : The compound has been evaluated for its central nervous system (CNS) depressant effects. Animal studies have shown that it can induce sedation and reduce spontaneous locomotor activity in mice, indicating potential as a CNS-active agent .
- Antihypertensive Properties : Some derivatives have been explored for their ability to act as selective adrenergic agonists, which may lead to new antihypertensive therapies without sedative side effects .
Materials Science
The unique structural properties of 1-ethyl-1H-naphtho[2,3-D]imidazole make it suitable for applications in materials science:
- Photoluminescent Materials : Research into naphthoquinone-based imidazolyl esters has shown that these compounds can exhibit interesting photoluminescent properties, making them candidates for use in optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Key Differences:
Reaction Stoichiometry :
- Imidazole and its derivatives (e.g., 1-benzylimidazole) react with ozone in a 1:1 molar ratio, achieving full degradation . Pyrazole requires ~5× more ozone, attributed to competing hydroxyl radical (•OH) pathways at higher pH .

- The naphtho-fused system in 1-Ethyl-1H-naphtho[2,3-D]imidazole may slightly reduce reactivity due to steric hindrance, though the ethyl group’s electron-donating effect could counterbalance this .
Pyrazole generates significant ROS (52% at pH 7), particularly •OH, due to secondary radical chain reactions .
Product Profiles: Imidazole derivatives yield formamide and cyanate via ozonide intermediates . For 1-benzylimidazole, the product is N-benzylformamide . Pyrazole forms dihydroxylated products (e.g., 4,5-dihydroxypyrazole) and glyoxal, indicating ring-opening pathways .
Mechanistic Insights and Research Findings
Reaction Pathways
- Imidazole Derivatives : Ozone attacks the C=C bond of imidazole, forming an ozonide intermediate that rearranges into a dioxazole ring. Subsequent hydrolysis yields formamide and cyanate .
- Pyrazole : Ozonation proceeds via two pathways: (i) C4/C5 hydroxylation forming stable dihydroxy derivatives, or (ii) ring cleavage producing glyoxal and formyl hydrazine .
Kinetic and Thermodynamic Data
- Rate Constants : Imidazole reacts rapidly with ozone (k = 56 M⁻¹s⁻¹), while pyrazole is slower (k = 2 M⁻¹s⁻¹) due to electronic and steric factors .
- Energetics : Ozonation of imidazole is highly exothermic (−42 to −97 kcal/mol), favoring rapid product formation . Pyrazole’s higher ROS yields correlate with endothermic steps in its reaction mechanism .
Biological Activity
1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a naphthalene backbone fused with an imidazole ring and is characterized by an ethyl substitution at the 1-position. Its molecular formula is , and it exhibits potential applications in pharmaceuticals, particularly in the context of anticancer and antimicrobial activities.
The compound's structure allows for various interactions with biological targets, which can be influenced by its ethyl group. The unique properties of 1-ethyl-1H-naphtho[2,3-D]imidazole can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| Melting Point | 178-181 °C |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Chemical Behavior | Reacts similarly to other imidazole derivatives |
Anticancer Activity
Research has shown that 1-Ethyl-1H-naphtho[2,3-D]imidazole exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including BEL-7402 (human liver cancer) and MCF-7 (breast cancer). The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 4.02 µM against BEL-7402 cells, indicating potent antiproliferative activity .
Mechanism of Action:
The anticancer effects are attributed to the induction of apoptosis and cell necrosis in cancer cells. The compound appears to disrupt cellular processes essential for cancer cell survival, leading to increased rates of programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, 1-Ethyl-1H-naphtho[2,3-D]imidazole has demonstrated antimicrobial activity against various pathogens. A comparative study indicated that this compound possesses higher activity against certain bacterial strains than standard antibiotics .
Case Study:
In a specific experiment involving the evaluation of trypanocidal activity against Trypanosoma cruzi, it was found that derivatives of naphthoimidazole exhibited varying degrees of effectiveness. Notably, compounds with structural similarities to 1-Ethyl-1H-naphtho[2,3-D]imidazole showed enhanced penetration through lipid membranes, improving their efficacy against the parasite .
Structure-Activity Relationship (SAR)
The biological activities of imidazole derivatives are often influenced by their structural features. The ethyl substitution at the 1-position is critical for enhancing the lipophilicity and membrane permeability of the compound. Comparative analysis with other naphthoimidazole derivatives reveals that variations in substitution patterns significantly affect their pharmacological profiles .
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Ethyl-1H-naphtho[2,3-D]imidazole | Ethyl-substituted | Anticancer and antimicrobial |
| 2-Methyl-1H-naphtho[2,3-D]imidazole | Methyl-substituted | Known for distinct anticancer effects |
| 4-Methyl-1H-naphtho[2,3-D]imidazole | Methyl substitution | Different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

